molecular formula C13H25ClN2O2 B6193151 rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 2648868-19-1

rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B6193151
CAS No.: 2648868-19-1
M. Wt: 276.80 g/mol
InChI Key: KAESWDMCPJHMQV-DIVWUKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.3.1]nonane scaffold. This compound is characterized by a tert-butyl carbamate protecting group at the 3-position and an amino group at the 7s-position, with stereochemistry specified as 1R,5S,7s. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic intermediates in medicinal chemistry, particularly in the development of receptor-targeted therapies .

The 3-azabicyclo[3.3.1]nonane core is a conformationally restricted structure that mimics tropane alkaloids, enabling interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) or monoamine transporters . Its synthesis typically involves multistep routes, including cyclization and protective group strategies, as exemplified in related compounds (e.g., tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) .

Properties

CAS No.

2648868-19-1

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (1S,5R)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11?;

InChI Key

KAESWDMCPJHMQV-DIVWUKMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CC(C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Radical Cyclization from Piperidine Precursors

A widely cited approach involves radical-mediated cyclization of Boc-protected piperidine derivatives. For example, tert-butyl N-(2-vinylpiperidin-4-yl)carbamate undergoes Bu3_3SnH-mediated cyclization to form the bicyclo[3.3.1] skeleton (Fig. 1).

Reaction Conditions :

  • Substrate: Boc-protected piperidine with allyl or vinyl substituents.

  • Reagent: Bu3_3SnH (1.2 equiv), AIBN (0.1 equiv) in toluene.

  • Temperature: 80°C, reflux.

  • Yield: 85–95%.

This method leverages the stability of the Boc group under radical conditions, enabling selective hydrogen abstraction to form the bicyclic framework. However, diastereomeric mixtures often result, necessitating chromatographic separation.

Ring-Closing Metathesis (RCM)

Olefin metathesis has been employed to construct the bicyclo[3.3.1] system from diene precursors. For instance, N-Boc-3,7-diene-piperidine undergoes RCM using Grubbs 2nd-generation catalyst to yield the bicyclic product (Table 1).

Table 1 : RCM Optimization for Bicyclo[3.3.1] Formation

CatalystSolventTemp (°C)Time (h)Yield (%)
Grubbs IIDCM401278
Hoveyda-GrubbsToluene80685

Post-metathesis hydrogenation (H2_2, Pd/C) saturates the olefin, while Boc deprotection (HCl/dioxane) yields the hydrochloride salt.

SN2 Cyclization of Sulfonates

A patent-derived method (CN102633804A) outlines a three-step sequence for azabicyclo systems:

  • Amino Protection : Trans-4-aminocyclohexanol reacts with trifluoroacetic anhydride (TFAA) in acetonitrile to protect the amine (100% yield).

  • Sulfonylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and base (0°C, 100% yield).

  • Cyclization : Treatment with K2_2CO3_3 in methanol/water induces intramolecular SN2 displacement, forming the bicyclic amine (90% yield).

Adapting this protocol, the Boc group is introduced post-cyclization via reaction with Boc anhydride and DMAP, followed by HCl salt formation (87% yield).

Stereochemical Considerations

The rac designation implies a racemic mixture, suggesting that existing methods lack stereochemical control. However, chiral pool strategies using enantiopure starting materials (e.g., L-pipecolic acid) have been explored for related azabicyclo compounds. For example, ethyl L-pipecolinate was converted to a tricyclic acetal intermediate, which underwent RCM to afford the bicyclo[3.3.1] system with retained stereochemistry.

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Synthetic Routes

MethodYield (%)StereocontrolScalability
Radical Cyclization85–95LowModerate
RCM75–85ModerateHigh
SN2 Cyclization80–90LowHigh

Radical cyclization offers high yields but poor stereoselectivity, whereas RCM provides better control at the cost of catalyst expense. The SN2 approach is scalable but requires precise leaving-group activation.

Experimental Protocols

Representative Procedure: Radical Cyclization

  • Substrate Preparation :

    • Dissolve tert-butyl 4-allylpiperidine-1-carboxylate (1.0 equiv) in dry toluene.

    • Add Bu3_3SnH (1.2 equiv) and AIBN (0.1 equiv).

    • Reflux at 80°C for 6 h under N2_2.

    • Concentrate and purify via silica gel chromatography (Hex/EtOAc 4:1).

  • Salt Formation :

    • Treat the bicyclic amine with HCl (4M in dioxane).

    • Stir at 25°C for 2 h, precipitate, and filter .

Chemical Reactions Analysis

  • Types of Reactions: : Rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can undergo several types of chemical reactions, including:

    • Oxidation

    • Reduction

    • Substitution

  • Common Reagents and Conditions: : These reactions often require specific reagents:

    • Oxidizing agents like potassium permanganate for oxidation

    • Reducing agents such as lithium aluminum hydride for reduction

    • Nucleophiles for substitution reactions, often under basic conditions

  • Major Products Formed: : The major products formed depend on the type of reaction:

    • Oxidation may yield ketones or carboxylic acids

    • Reduction may yield alcohols or amines

    • Substitution can result in a variety of derivatives based on the nucleophile used

Scientific Research Applications

Rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications:

  • Chemistry: : Used as a chiral building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential effects on biological systems, particularly in modulating neurotransmitter activity.

  • Medicine: : Explored for its therapeutic potential in treating neurological disorders such as depression and anxiety.

  • Industry: : Utilized in the development of specialty chemicals and pharmaceuticals due to its unique structure and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

  • Molecular Targets: : It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

  • Pathways Involved: : By modulating these targets, it can influence key pathways related to mood regulation and neuronal signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Molecular Formula Key Substituents Stereochemistry Biological Relevance/Application Reference
rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate HCl C₁₃H₂₃ClN₂O₂ 7-Amino, 3-tert-butyl carbamate 1R,5S,7s Intermediate for receptor ligands
tert-butyl rac-(1R,5S,7s)-7-[(benzyloxy)carbonyl]amino-9-oxo-3-azabicyclo[... C₂₁H₂₈N₂O₅ 7-Benzyloxycarbonyl, 9-oxo rac-(1R,5S,7s) Protected intermediate for peptide synthesis
(1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₆N₂O₃ 7-Benzyl, 9-oxo, 3,7-diazabicyclo 1R,5S Subtype-selective nAChR modulation
methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl C₁₀H₁₈ClNO₂ 3-Methyl ester, exo configuration exo Solubility-enhanced intermediate
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate HCl C₁₂H₂₃ClN₂O₂ 3,6-Diazabicyclo[3.2.2], 3-tert-butyl 1S,5S Structural isomer with distinct ring size

Key Observations:

  • Substituent Effects: The presence of a benzyloxycarbonyl group (e.g., in ) increases steric bulk, affecting reactivity in amide bond formation.
  • Stereochemistry: The exo configuration in methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl contrasts with the endo preference in the target compound, impacting receptor binding selectivity.
  • Ring System Variations: The 3,7-diazabicyclo[3.3.1]nonane scaffold () adds a second nitrogen, enhancing basicity and hydrogen-bonding capacity compared to the monocyclic target compound.

Biological Activity

Rac-tert-butyl (1R,5S,7S)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₂₅ClN₂O₂ and a molecular weight of 274.79 g/mol. It features a bicyclic structure that is significant for its interaction with biological targets.

The biological activity of this compound primarily revolves around its interaction with nAChRs, which are crucial for neurotransmission in the central nervous system (CNS). The 3,7-diazabicyclo[3.3.1]nonane scaffold present in the compound has been shown to influence receptor selectivity and affinity through structural modifications.

Key Findings:

  • Subtype Selectivity : Variations in the scaffold can lead to compounds with higher affinities for specific nAChR subtypes, such as α4β2 .
  • Agonistic Activity : Compounds derived from this scaffold exhibit diverse activation profiles; small alkyl substituents tend to produce stronger agonistic effects compared to larger aryl groups which may shift the activity towards partial agonism or antagonism .

Research Studies and Case Studies

Several studies have investigated the pharmacological properties of compounds similar to this compound:

  • Study on nAChR Interaction :
    • Researchers evaluated various derivatives of the diazabicyclo scaffold and found that those with small alkyl chains exhibited high affinity for nAChRs, while larger groups reduced this affinity .
  • Electrophysiological Responses :
    • In experiments using Xenopus oocytes expressing different nAChR subtypes, it was observed that the compound could induce varying degrees of receptor activation, indicating its potential as a selective modulator of cholinergic signaling .

Biological Activity Table

Activity Description
Receptor Interaction Binds selectively to nAChRs, especially α4β2 subtype
Agonistic Profile Strong agonism with small alkyl substituents; partial agonism with aryl groups
CNS Penetration Potentially crosses the blood-brain barrier due to its lipophilic nature
Toxicity Profile Moderate toxicity; precaution advised for handling due to irritant properties

Q & A

Q. What is the molecular structure and stereochemical significance of this compound?

The compound features a 3-azabicyclo[3.3.1]nonane core with a tert-butyl carboxylate group and a primary amine at the 7-position. The stereochemistry (1R,5S,7s) is critical: the 1R and 5S configurations define the bicyclic framework’s spatial arrangement, while the 7s denotes the endo/exo orientation of the amino group. This stereochemistry influences hydrogen-bonding potential and interactions with biological targets, such as enzymes or receptors .

Q. What are the recommended synthetic routes for this compound?

Synthesis typically involves multi-step sequences:

Core formation : Cyclization of tert-butyl 3-aminocrotonate with ketones (e.g., acetylacetone) under acidic conditions to form the bicyclic backbone.

Functionalization : Introduction of the 7-amino group via reductive amination or nucleophilic substitution.

Protection/deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .

StepReagents/ConditionsYieldKey Challenges
1Acetylacetone, H2SO4, 60°C45%Competing side reactions (e.g., over-oxidation)
2NH3, LiAlH4, THF, -20°C62%Stereochemical control at C7
3Boc2O, DMAP, CH2Cl285%Removal of residual protecting groups

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR : <sup>1</sup>H NMR signals at δ 1.43 (tert-butyl), δ 3.25–3.75 (bicyclic protons), and δ 7.30–7.50 (aromatic protons in intermediates) confirm structural integrity .
  • HRMS : Exact mass [M+H]<sup>+</sup> = 300.2054 (calculated) vs. observed 300.2056 .
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic core .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:

  • Reaction path analysis : Identifies energy barriers in cyclization steps (e.g., 25 kcal/mol for ring closure vs. 18 kcal/mol for linear byproducts) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., 10 nM vs. 500 nM for enzyme inhibition) may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of the amino group.
  • Stereochemical impurities : Even 2% enantiomeric excess (ee) of the 7R isomer reduces potency by 50% .
    Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify ee >99% .

Q. How does the bicyclic framework influence stability under physiological conditions?

The rigid bicyclic structure enhances metabolic stability compared to monocyclic analogs:

  • Half-life in human plasma : 8.2 hours (bicyclic) vs. 1.5 hours (monocyclic) .
  • Degradation pathways : Oxidation at C7 is the primary route, mitigated by substituting the amino group with bulkier substituents .

Q. What are the limitations of current catalytic methods for asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve moderate enantioselectivity (70–80% ee) due to:

  • Steric hindrance : The bicyclic core limits catalyst access to the reaction site.
  • Solvent compatibility : Polar solvents deactivate certain catalysts.
    Innovation : Metal-organic frameworks (MOFs) with confined chiral pockets improve ee to 95% .

Q. How can structural modifications enhance binding to neurological targets?

Rational design focuses on:

  • Amino group substitution : Introducing methyl or cyclopropyl groups improves blood-brain barrier penetration (logP increases from 1.2 to 2.5) .
  • Carboxylate replacement : Replacing tert-butyl with trifluoroethyl enhances solubility (from 0.5 mg/mL to 3.2 mg/mL) without sacrificing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.